

In Vitro Biological Activity of Tianeptine Metabolite MC5 Sodium Salt: A Technical Guide

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Compound of Interest		
Compound Name:	Tianeptine Metabolite MC5	
	Sodium Salt	
Cat. No.:	B563113	Get Quote

This technical guide provides an in-depth overview of the in vitro biological activity of **Tianeptine Metabolite MC5 Sodium Salt**, a primary active metabolite of the atypical antidepressant tianeptine.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the pharmacological profile of this compound.

Tianeptine is metabolized in vivo primarily through β-oxidation of its heptanoic acid side chain, leading to the formation of the pentanoic acid derivative known as MC5.[3] Unlike many antidepressants, tianeptine's metabolism is not primarily dependent on the cytochrome P450 system.[4] The MC5 metabolite itself exhibits significant biological activity, contributing to the overall pharmacological effects of the parent compound.[4][5]

Quantitative Analysis of In Vitro Activity

The primary in vitro biological activity identified for **Tianeptine Metabolite MC5 Sodium Salt** is its agonist activity at opioid receptors, particularly the μ-opioid receptor (MOR).[1][6] This activity has been quantified using G protein activation assays, such as bioluminescence resonance energy transfer (BRET) assays.[1][7] The data from these studies are summarized below.



Assay	Receptor	Cell Line	Parameter	Value (μM)	Reference
G Protein Activation (BRET)	Human μ- Opioid Receptor (MOR)	HEK293T	EC50	0.454	[1][7][8]
G Protein Activation (BRET)	Human δ- Opioid Receptor (DOR)	HEK293T	EC50	>100	[1][7][8]

It has also been noted that MC5 is an approximately 3-fold weaker agonist at both human and mouse MOR in functional assays compared to the parent compound, tianeptine.[3][9] Furthermore, in one study, the MC5 metabolite was found to lack activity on either Peroxisome Proliferator-Activated Receptor beta/delta (PPAR- β/δ) or Peroxisome Proliferator-Activated Receptor gamma (PPAR- γ) in culture.[10]

Experimental Protocols

A key experimental method used to determine the in vitro activity of **Tianeptine Metabolite MC5 Sodium Salt** is the Bioluminescence Resonance Energy Transfer (BRET) assay for G protein activation.

Protocol: BRET Assay for Opioid Receptor Activation

1. Objective: To measure the activation of G proteins coupled to μ -opioid and δ -opioid receptors upon exposure to **Tianeptine Metabolite MC5 Sodium Salt**.

2. Materials:

- HEK293T cells
- Expression vectors for human μ -opioid receptor (MOR) or human δ -opioid receptor (DOR)
- Expression vectors for a BRET pair, such as a G protein subunit fused to a Renilla luciferase (Rluc) and a G protein-coupled receptor kinase fused to a yellow fluorescent protein (YFP)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
- Transfection reagent (e.g., Lipofectamine)
- Coelenterazine h (luciferase substrate)

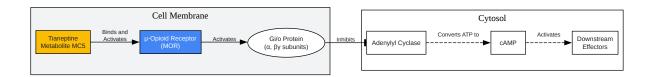


- Tianeptine Metabolite MC5 Sodium Salt
- Plate reader capable of detecting BRET signals

3. Methodology:

- Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. For the
 assay, cells are transiently co-transfected with plasmids encoding the desired opioid receptor
 (MOR or DOR) and the BRET sensor components.
- Cell Plating: Post-transfection, cells are seeded into 96-well microplates and incubated to allow for protein expression.
- Compound Preparation: A stock solution of Tianeptine Metabolite MC5 Sodium Salt is prepared and serially diluted to obtain a range of concentrations for generating a doseresponse curve.
- Assay Procedure:
- The cell culture medium is removed from the wells.
- Cells are washed with a buffered saline solution.
- The coelenterazine h substrate is added to each well, and the plate is incubated in the dark.
- The various concentrations of Tianeptine Metabolite MC5 Sodium Salt are added to the wells.
- Signal Detection: The plate is immediately read using a BRET-compatible plate reader, which measures the light emission at two different wavelengths (corresponding to the luciferase and the fluorescent protein).
- Data Analysis: The BRET ratio is calculated by dividing the intensity of the YFP emission by the intensity of the Rluc emission. The change in the BRET ratio is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

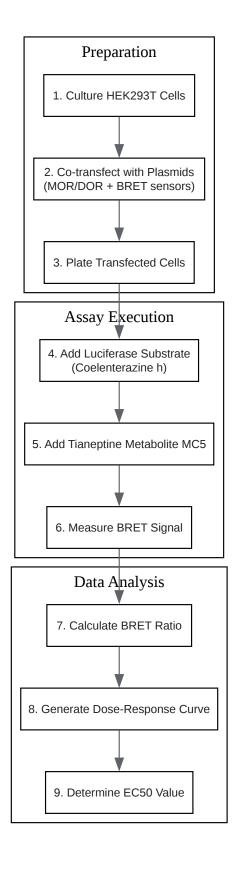
Visualizations





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Caption: MOR Signaling Pathway of Tianeptine Metabolite MC5.





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Caption: BRET Assay Experimental Workflow.

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